2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid
Overview
Description
2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid is a synthetic organic compound that belongs to the class of amino acids. It features a bromophenyl group, a methylaminomethyl group, and a propionic acid moiety. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).
Formation of the Propionic Acid Moiety: The propionic acid group is introduced through a series of reactions, often starting with a Grignard reaction followed by oxidation.
Coupling Reactions: The protected amino acid is coupled with the bromophenyl group using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylaminomethyl group.
Reduction: Reduction reactions can be performed on the bromophenyl group to introduce different substituents.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid would depend on its specific interactions with molecular targets. Typically, it may interact with enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate its exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- 2-n-boc-3-(4-bromo-phenyl)-2-methylaminomethyl-propionic acid
- 2-n-boc-3-(3-chloro-phenyl)-2-methylaminomethyl-propionic acid
- 2-n-boc-3-(3-fluoro-phenyl)-2-methylaminomethyl-propionic acid
Uniqueness
The uniqueness of 2-n-boc-3-(3-bromo-phenyl)-2-methylaminomethyl-propionic acid lies in its specific bromophenyl substitution, which can influence its reactivity and interactions compared to other similar compounds.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(21)18(4)10-12(14(19)20)8-11-6-5-7-13(17)9-11/h5-7,9,12H,8,10H2,1-4H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPPAKCVWBPMPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(CC1=CC(=CC=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661495 | |
Record name | 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886364-79-0 | |
Record name | 2-[(3-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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